molecular formula C20H23N3O4S2 B2856104 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 896305-75-2

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No. B2856104
CAS RN: 896305-75-2
M. Wt: 433.54
InChI Key: HCWJKZYEXNHTJH-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O4S2 and its molecular weight is 433.54. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Agent

The compound has been synthesized and evaluated for its anti-inflammatory properties . The docking studies results suggest that this compound is of great interest for further structure optimization and in-depth studies as a possible 5-lipoxygenase (5-LOX) inhibitor .

Antitumor Activity

The compound has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . These derivatives have been studied and developed as potential modulators for the correction of various pathological processes . Most of the compounds revealed high inhibitory effects when screened in vitro for their antiproliferative activity .

Antibacterial Activity

The compound exhibited excellent antibacterial activities against Gram+ve and Gram–ve bacteria viz. Staphylococcus aureus, Escherichia coli with MIC 10 μg/ mL due to presence of p-nitro group .

Drug Design

The small pyrazolone-bearing molecules attract attention and are widely explored in drug design as pharmacological agents . The compound’s structure was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra .

Neuroprotective Antioxidant

The compound has been successfully studied and developed as a potential modulator for the correction of various pathological processes . Among them, the most successful example is Edaravone (brand names Radicava, Radicut), a close structural analog of the compound, which was approved by the Food and Drug Administration (FDA) in 2017 as a neuroprotective antioxidant drug for used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis .

Near-Infrared Emission

The compound has been used in the synthesis of new electronic acceptor groups and dipolar fluorescent groups that display near-infrared emission in solution or solid state .

properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-13-14(2)28-20(18(13)11-21)22-19(24)15-6-8-17(9-7-15)29(25,26)23(3)12-16-5-4-10-27-16/h6-9,16H,4-5,10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWJKZYEXNHTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

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